8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Mechanism Of Action
SCH 23390 works by selectively blocking dopamine D1 receptors, which are involved in the regulation of movement, cognition, and reward. By blocking these receptors, SCH 23390 can alter dopamine signaling in the brain and modulate various physiological and behavioral responses.
Biochemical and Physiological Effects
SCH 23390 has been shown to have a number of biochemical and physiological effects. It can increase dopamine release in certain brain regions, enhance cognitive function, and improve motor coordination. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages And Limitations For Lab Experiments
One advantage of using SCH 23390 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise manipulation of dopamine signaling. However, its potency and selectivity can also make it difficult to use in certain experiments, and its effects can vary depending on the experimental conditions.
Future Directions
There are numerous potential future directions for research on SCH 23390. One area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another potential direction is the use of SCH 23390 as a tool for studying the neural circuits involved in reward and addiction. Finally, there is also interest in developing new compounds based on the structure of SCH 23390 that may have improved efficacy and fewer side effects.
Synthesis Methods
SCH 23390 can be synthesized using a multi-step reaction process. The first step involves the synthesis of 7-bromo-3-methyl-1-phenethyl-1H-purine-2,6-dione, which is then reacted with isopentylpiperazine to produce the desired compound.
Scientific Research Applications
SCH 23390 has been used in numerous scientific studies to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in treating Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)9-11-27-13-15-28(16-14-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)12-10-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDXAZUQLYOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
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